molecular formula C15H14BrNO3 B2532367 (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2034502-38-8

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Cat. No.: B2532367
CAS No.: 2034502-38-8
M. Wt: 336.185
InChI Key: KMXVCJDJCZDXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic organic compound that features a brominated furan ring and an azetidine moiety linked via a methanone bridge

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on “(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(phenoxymethyl)azetidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the product’s quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom with an amine could produce an aminated furan derivative.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Iodofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

    (5-Methylfuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone lies in its brominated furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-14-7-6-13(20-14)15(18)17-8-11(9-17)10-19-12-4-2-1-3-5-12/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXVCJDJCZDXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.